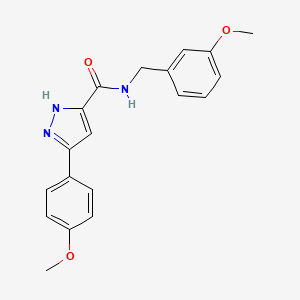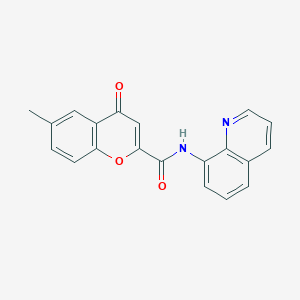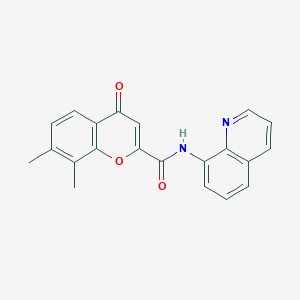
N-(3-methoxybenzyl)-5-(4-methoxyphenyl)-1H-pyrazole-3-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(3-メトキシベンジル)-5-(4-メトキシフェニル)-1H-ピラゾール-3-カルボキサミドは、メトキシベンジル基とメトキシフェニル基で置換されたピラゾール環を特徴とする合成有機化合物です。
合成方法
合成経路と反応条件
N-(3-メトキシベンジル)-5-(4-メトキシフェニル)-1H-ピラゾール-3-カルボキサミドの合成は、一般的に以下の手順を伴います。
ピラゾール環の形成: これは、ヒドラジンと1,3-ジケトンを酸性または塩基性条件下で縮合させることで達成できます。
置換反応: 次に、ピラゾール環は、求核置換反応によってメトキシベンジル基とメトキシフェニル基で官能化されます。
工業生産方法
この化合物の工業生産には、同様の合成経路が使用される場合がありますが、大規模生産向けに最適化されています。これには、高い収率と純度を確保するために、連続フロー反応器、自動合成プラットフォーム、効率的な精製技術の使用が含まれます。
化学反応解析
反応の種類
N-(3-メトキシベンジル)-5-(4-メトキシフェニル)-1H-ピラゾール-3-カルボキサミドは、以下を含むさまざまな化学反応を起こす可能性があります。
酸化: メトキシ基は、対応するアルデヒドまたはカルボン酸を形成するために酸化することができます。
還元: カルボキサミド基はアミンに還元することができます。
置換: 芳香族環は、ニトロ化やハロゲン化などの求電子置換反応を起こす可能性があります。
一般的な試薬と条件
酸化: 酸性条件下で、過マンガン酸カリウムや三酸化クロムなどの試薬。
還元: 水素化リチウムアルミニウムや金属触媒を用いた水素ガスなどの試薬。
置換: ニトロ化の場合、硝酸などの試薬。ハロゲン化の場合、ルイス酸の存在下でハロゲン。
主な生成物
酸化: メトキシベンズアルデヒドまたはメトキシ安息香酸の形成。
還元: 対応するアミンの形成。
置換: 化合物のニトロまたはハロゲン化誘導体の形成。
科学研究への応用
N-(3-メトキシベンジル)-5-(4-メトキシフェニル)-1H-ピラゾール-3-カルボキサミドは、いくつかの科学研究への応用があります。
医薬品化学: 生物学的標的に作用する可能性から、治療薬としての可能性が検討されています。
材料科学: 特定の電気的または光学特性を持つ新素材の開発に使用できます。
生物学的研究: さまざまな生物学的プロセスと経路を研究するためのツール化合物として役立ちます。
工業的用途: 他の複雑な有機分子の合成や医薬品の製造における前駆体として使用される可能性があります。
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-methoxyphenyl)-N-[(3-methoxyphenyl)methyl]-1H-pyrazole-5-carboxamide typically involves the reaction of 4-methoxybenzaldehyde with hydrazine hydrate to form 4-methoxyphenylhydrazine. This intermediate is then reacted with ethyl acetoacetate to form the pyrazole ring. The final step involves the reaction of the pyrazole derivative with 3-methoxybenzylamine to form the desired carboxamide compound. The reaction conditions often include the use of solvents such as ethanol or methanol and catalysts like acetic acid .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis equipment, and stringent quality control measures to ensure the purity and consistency of the final product.
化学反応の分析
Types of Reactions
3-(4-methoxyphenyl)-N-[(3-methoxyphenyl)methyl]-1H-pyrazole-5-carboxamide can undergo various chemical reactions, including:
Oxidation: The methoxy groups can be oxidized to form corresponding phenolic derivatives.
Reduction: The carboxamide group can be reduced to form amine derivatives.
Substitution: The methoxy groups can be substituted with other functional groups such as halogens or alkyl groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and halogenating agents like bromine. The reactions are typically carried out under controlled temperature and pressure conditions to ensure the desired product formation .
Major Products Formed
The major products formed from these reactions include phenolic derivatives, amine derivatives, and halogenated compounds. These products can have different physical and chemical properties compared to the parent compound, making them useful for various applications.
科学的研究の応用
3-(4-methoxyphenyl)-N-[(3-methoxyphenyl)methyl]-1H-pyrazole-5-carboxamide has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored as a potential therapeutic agent for various diseases due to its unique chemical structure.
Industry: Used in the development of new materials and chemical processes.
作用機序
N-(3-メトキシベンジル)-5-(4-メトキシフェニル)-1H-ピラゾール-3-カルボキサミドの作用機序は、酵素や受容体などの特定の分子標的との相互作用を伴います。メトキシ基とカルボキサミド基は、これらの標的に結合し、その活性を調節し、それによって生物学的効果を発揮する上で重要な役割を果たします。関与する正確な経路は、特定の用途と標的に依存します。
類似化合物の比較
類似化合物
- N-(4-メトキシベンジル)ノナナミド
- 3-(4-(ベンジルオキシ)フェニル)-N-(4-メトキシフェニル)アクリルアミド
- 4-ヒドロキシ-3-メトキシベンズアルデヒド系アロイルヒドラゾン
独自性
N-(3-メトキシベンジル)-5-(4-メトキシフェニル)-1H-ピラゾール-3-カルボキサミドは、ピラゾール環における特定の置換パターンによってユニークであり、独特の化学的および生物学的特性を与えています。これにより、他の類似化合物では効果が期待できない、標的を絞った研究と用途のための貴重な化合物となっています。
類似化合物との比較
Similar Compounds
Similar compounds to 3-(4-methoxyphenyl)-N-[(3-methoxyphenyl)methyl]-1H-pyrazole-5-carboxamide include:
- 2-(4-methoxyphenyl)-3-(4-methylphenyl)-2-propenoic acid
- 3-(4-methoxyphenyl)-4-methyl-2-oxo-2H-chromen-7-yl acetate
- 1-(3-methoxy-phenyl)-3-naphthalen-1-yl-propenone
Uniqueness
What sets 3-(4-methoxyphenyl)-N-[(3-methoxyphenyl)methyl]-1H-pyrazole-5-carboxamide apart from similar compounds is its specific substitution pattern on the pyrazole ring and the presence of both methoxy and carboxamide functional groups. This unique structure contributes to its distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.
特性
分子式 |
C19H19N3O3 |
|---|---|
分子量 |
337.4 g/mol |
IUPAC名 |
3-(4-methoxyphenyl)-N-[(3-methoxyphenyl)methyl]-1H-pyrazole-5-carboxamide |
InChI |
InChI=1S/C19H19N3O3/c1-24-15-8-6-14(7-9-15)17-11-18(22-21-17)19(23)20-12-13-4-3-5-16(10-13)25-2/h3-11H,12H2,1-2H3,(H,20,23)(H,21,22) |
InChIキー |
LSGHCECIPHUQBJ-UHFFFAOYSA-N |
正規SMILES |
COC1=CC=C(C=C1)C2=NNC(=C2)C(=O)NCC3=CC(=CC=C3)OC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N-(2-chloro-6-methylphenyl)-2-[(5-{[(4-fluorophenyl)(methylsulfonyl)amino]methyl}-4-methyl-4H-1,2,4-triazol-3-yl)sulfanyl]acetamide](/img/structure/B11304776.png)
![2-[(4-ethyl-5-{[(4-fluorophenyl)(methylsulfonyl)amino]methyl}-4H-1,2,4-triazol-3-yl)sulfanyl]-N-methyl-N-phenylacetamide](/img/structure/B11304782.png)


![N-mesityl-2-(2-methyl-6,7-dihydro-1H-[1,4]dioxino[2,3-f]benzimidazol-1-yl)acetamide](/img/structure/B11304803.png)

![N-{[1-(4-fluorophenyl)-6,7-dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl]carbonyl}-L-valine](/img/structure/B11304807.png)
![N-(4-chlorophenyl)-2-{[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]methoxy}benzamide](/img/structure/B11304823.png)
![2-[(4-ethyl-5-{[(4-methylphenyl)(methylsulfonyl)amino]methyl}-4H-1,2,4-triazol-3-yl)sulfanyl]-N-(2-methylphenyl)acetamide](/img/structure/B11304829.png)
![6-chloro-7-methyl-2-({4-[2-(pyridin-2-yl)ethyl]piperazin-1-yl}carbonyl)-4H-chromen-4-one](/img/structure/B11304837.png)
![2-(3,4-dimethylphenoxy)-N-[2-(5-methylfuran-2-yl)-2-(pyrrolidin-1-yl)ethyl]acetamide](/img/structure/B11304845.png)
![N-(2,4-dimethylphenyl)-2-[(4-methyl-5-{[(4-methylphenyl)(methylsulfonyl)amino]methyl}-4H-1,2,4-triazol-3-yl)sulfanyl]acetamide](/img/structure/B11304849.png)
![N-(pyridin-3-ylmethyl)-3-(2,3,5,9-tetramethyl-7-oxo-7H-furo[3,2-g]chromen-6-yl)propanamide](/img/structure/B11304852.png)
![N-[2-(azepan-1-yl)-2-(4-methylphenyl)ethyl]-5-(thiophen-2-yl)-1,2-oxazole-3-carboxamide](/img/structure/B11304854.png)
